molecular formula C23H24O2 B8404135 1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene

1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene

Cat. No.: B8404135
M. Wt: 332.4 g/mol
InChI Key: JNIHHAOYNCZTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C23H24O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

1,3,4-trimethyl-2,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C23H24O2/c1-17-14-22(24-15-20-10-6-4-7-11-20)18(2)19(3)23(17)25-16-21-12-8-5-9-13-21/h4-14H,15-16H2,1-3H3

InChI Key

JNIHHAOYNCZTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC2=CC=CC=C2)C)C)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,3,5-trimethylbenzene-1,4-diol (15.2 g, 100 mmol) in DMF (150 mL) was treated with benzyl bromide (35.7 mL, 51.6 g, 300 mmol, 3 equiv.) and anhydrous K2CO3 (55.3 g, 400 mmol, 4 equiv.). The brown suspension was heated to 60° C. for 48 h at which time the reaction was judged incomplete by HPLC. Additional benzyl bromide (37 mL, 300 mmol, 3 equiv.) and K2CO3 (50 g, 362 mmol, 3.6 equiv.) were added and heated to 60° C. for an additional 48 h. The reaction was cooled, filtered through Celite, the filter cake rinsed 2×100 mL ethyl acetate and the combined filtrates washed with 500 mL H2O. The aqueous layer was extracted 4×250 mL ethylacetate and concentrated at 80° C. by rotary evaporation. The brown residue was poured onto 300 mL water which precipitated a light brown solid and the resulting suspension stirred overnight. The brown solid was collected by filtration, washed with 2×50 mL H2O and dried, yielding 26.8 g of 2,5-bis(benzyloxy)-3,4,6-trimethylbenzene as a brown solid. 1H NMR (400 MHz, CDCl3) δ=7.50-7.34 (m, 10 H), 6.64 (s, 1 H), 5.03 (s, 2 H), 4.74 (s, 2 H), 2.30 (s, 3 H), 2.25 (s, 3 H), 2.20 (s, 3 H) ppm.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,3,5-trimethylhydroquinone (15.2 g, 100 mmol) in DMF (150 mL) was treated with BnBr (35.7 mL, 51.6 g, 300 mmol, 3 equiv.) and anhydrous K2CO3 (55.3 g, 400 mmol, 4 equiv.). The brown suspension was heated to 60° C. for 48 h at which time the reaction was judged incomplete by HPLC. Additional BnBr (37 mL, 300 mmol, 3 equiv.) and K2CO3 (50 g, 362 mmol, 3.6 equiv.) were added and heated to 60° C. for an additional 48 h. The reaction was cooled, filtered through Celite, the filter cake rinsed 2×100 mL EtOAc and the combined filtrates washed with 500 mL H2O. The aqueous layer was extracted 4×250 mL EtOAc and concentrated at 80° C. by rotary evaporation. The brown residue was poured onto 300 mL water which precipitated a light brown solid and the resulting suspension stirred overnight. The brown solid was collected by filtration, washed with 2×50 mL H2O and dried, yielding 26.8 g of 1,4-bis(benzyloxy)-3,5,6-trimethylbenzene as a brown solid
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.